molecular formula C11H16BrN B13304330 [(4-Bromo-3-methylphenyl)methyl](propan-2-yl)amine

[(4-Bromo-3-methylphenyl)methyl](propan-2-yl)amine

Katalognummer: B13304330
Molekulargewicht: 242.16 g/mol
InChI-Schlüssel: DUFKRFKPVRJTTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C11H16BrN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzylamine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with isopropylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylmethylamines.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

(4-Bromo-3-methylphenyl)methylamine can be compared with other similar compounds, such as:

    (4-Bromo-3-methylphenyl)methylamine: Similar structure but with a methyl group instead of an isopropyl group.

    (4-Bromo-3-methylphenyl)methylamine: Similar structure but with an ethyl group instead of an isopropyl group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their alkyl substituents.

Conclusion

(4-Bromo-3-methylphenyl)methylamine is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for synthetic applications. Additionally, its potential biological activities make it a promising candidate for further investigation in medicinal chemistry and other scientific disciplines.

Eigenschaften

Molekularformel

C11H16BrN

Molekulargewicht

242.16 g/mol

IUPAC-Name

N-[(4-bromo-3-methylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H16BrN/c1-8(2)13-7-10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3

InChI-Schlüssel

DUFKRFKPVRJTTA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CNC(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.